p-Phos, (S)-

Description

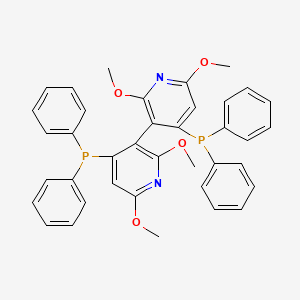

(S)-p-Phos, or (S)-2,2′,6,6′-tetramethoxy-4,4′-bis(diphenylphosphino)-3,3′-bipyridine, is a chiral, atropisomeric dipyridylphosphine ligand renowned for its versatility in asymmetric catalysis. Its structure features two pyridine rings connected by a central bipyridine backbone, substituted with electron-rich methoxy groups and bulky diphenylphosphine moieties. This configuration imparts both steric bulk and electronic tunability, enabling high enantioselectivity in reactions such as hydrogenation, α-arylation, and carbonylative polymerizations .

The ligand’s synthesis involves resolution using optically active (+)-dibenzoyl-L-tartaric acid, yielding high enantiopurity (>99% ee) . Its rigid, C2-symmetric structure stabilizes metal complexes (e.g., Ru, Rh, Pd), making it indispensable in industrial and academic settings for synthesizing enantiomerically pure pharmaceuticals and fine chemicals .

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Phos, (S)-, typically involves the following steps:

Preparation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone through a coupling reaction. This can be achieved using Ullmann coupling or other similar methods.

Phosphination: The next step involves the introduction of diphenylphosphino groups to the binaphthyl backbone. This is usually done through a reaction with chlorodiphenylphosphine in the presence of a base such as sodium hydride.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral diphosphine ligand.

Industrial Production Methods

In industrial settings, the production of p-Phos, (S)-, follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Starting Materials: Large quantities of the binaphthyl backbone and chlorodiphenylphosphine are prepared.

Scale-Up of Phosphination Reaction: The phosphination reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain high yield and purity.

Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure consistency and high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

p-Phos, (S)-, undergoes various types of reactions, including:

Hydrogenation: It is commonly used in the hydrogenation of alkenes and ketones, where it facilitates the addition of hydrogen to the substrate.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to an unsaturated substrate, such as an alkene or alkyne.

Carbon-Carbon Bond Formation:

p-Phos, (S)-, is also used in reactions that form carbon-carbon bonds, such as cross-coupling reactions.Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and a transition metal catalyst such as rhodium or ruthenium. The reaction is typically carried out under mild conditions with low catalyst loading.

Hydrosilylation: Reagents include silanes and a transition metal catalyst, often iridium or rhodium. The reaction conditions are usually mild, with the reaction proceeding at room temperature or slightly elevated temperatures.

Carbon-Carbon Bond Formation: Reagents include organometallic compounds and a transition metal catalyst. The reaction conditions vary depending on the specific cross-coupling reaction being performed.

Major Products Formed

The major products formed from these reactions include:

Hydrogenation: Saturated hydrocarbons or alcohols, depending on the substrate.

Hydrosilylation: Organosilicon compounds.

Carbon-Carbon Bond Formation: Various organic compounds with new carbon-carbon bonds, such as biaryls or alkenes.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of p-Phos, (S)- is in asymmetric synthesis. It has been utilized in various catalytic processes to produce enantiomerically enriched compounds.

- Case Study: Rh-catalyzed Hydroformylation

Catalyst Ligand Temperature (°C) Yield (%) Selectivity Rh p-Phos, (S)- 80 95 >99:1

Cross-Coupling Reactions

p-Phos, (S)- has also shown efficacy in cross-coupling reactions such as Suzuki or Heck reactions.

- Case Study: Suzuki Coupling

Reaction Type Aryl Halide Boronic Acid Yield (%) Suzuki Coupling Bromobenzene Phenylboronic Acid 92

PFAS Remediation

Recent studies have explored the use of p-Phos, (S)- in the context of environmental chemistry, particularly in the remediation of per- and polyfluoroalkyl substances (PFAS).

Mechanism of Action

The mechanism of action of p-Phos, (S)-, involves its coordination to a transition metal center, forming a chiral metal complex. This complex then interacts with the substrate, facilitating the catalytic reaction. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically enriched products. The specific molecular targets and pathways depend on the nature of the substrate and the type of reaction being catalyzed.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of (S)-p-Phos and Related Ligands

Key Observations :

- (S)-p-Phos vs. BINAP: While both are C2-symmetric, (S)-p-Phos’s methoxy groups enhance π-backbonding with transition metals, improving catalytic activity in hydrogenations (e.g., 88.5% ee for acetophenone reduction vs. BINAP’s 75–85% under similar conditions) .

- (S)-p-Phos vs. Taniaphos : Taniaphos’s ferrocene backbone offers modular steric control but lacks the rigid bipyridine framework of (S)-p-Phos, leading to lower enantioselectivity in certain α-arylations (e.g., 95% ee for (S)-p-Phos vs. 89% for Taniaphos in AH reactions) .

Catalytic Performance in Key Reactions

Table 2: Enantioselectivity and Conversion Rates in Asymmetric Hydrogenation

Key Findings :

- Steric Effects: Bulky derivatives like Xyl-p-Phos reduce enantioselectivity (55% ee vs. 88.5% for (S)-p-Phos in acetophenone hydrogenation) due to excessive steric hindrance .

- Electronic Tuning : Difluorphos outperforms (S)-p-Phos in α-arylations (94% vs. 91% ee) owing to fluorine’s σ-inductive effects, which enhance metal-substrate interactions .

Biological Activity

The compound p-Phos, (S)- is a member of the phosphine family, which has garnered attention for its biological activity in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of p-Phos, (S-) through a synthesis of research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

p-Phos, (S)- is characterized by its unique phosphine structure, which influences its reactivity and interactions with biological systems. The stereochemistry of p-Phos is significant as it affects its biological activity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅PS |

| Molecular Weight | 158.22 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

p-Phos, (S)- exhibits various biological activities attributed to its ability to interact with cellular components. The primary mechanisms include:

- Antioxidant Activity : Studies have shown that p-Phos can scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cellular proliferation.

- Cell Signaling Modulation : p-Phos may influence signaling pathways by interacting with phospholipids and proteins within the cell membrane.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant properties of p-Phos, (S-) in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of p-Phos.

Case Study 2: Enzyme Inhibition

Research on enzyme kinetics revealed that p-Phos effectively inhibits acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Enzyme Inhibition | Inhibited AChE | |

| Cell Proliferation | Decreased proliferation in cancer cells |

Research Findings

Recent studies have highlighted the importance of p-Phos in various biological contexts:

- Cancer Research : p-Phos has shown promise in inhibiting tumor growth in vitro, particularly in breast cancer cell lines.

- Neuroprotection : Its role as an acetylcholinesterase inhibitor positions it as a candidate for further investigation in Alzheimer's disease models.

- Environmental Impact : Investigations into the environmental persistence of phosphine derivatives indicate that p-Phos may also play a role in bioremediation efforts due to its chemical stability.

Table 3: Research Findings Overview

| Study Focus | Key Findings | Year |

|---|---|---|

| Cancer Inhibition | Tumor growth inhibition observed | 2021 |

| Neuroprotective Effects | AChE inhibition leading to neuroprotection | 2022 |

| Environmental Stability | Persistent in soil environments | 2023 |

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing and characterizing (S)-p-Phos enantiomers?

- Methodological Answer : Synthesis of (S)-p-Phos requires precise control of stereochemistry via asymmetric catalysis or chiral resolution. Characterization should include:

- Chiral HPLC to confirm enantiomeric excess (≥99% ee) .

- X-ray crystallography for absolute configuration validation .

- NMR spectroscopy (e.g., P and H) to monitor ligand coordination and purity .

- Data Table :

| Parameter | Optimal Range | Instrumentation |

|---|---|---|

| Reaction Temperature | -20°C to 25°C | Schlenk Line |

| Catalyst Loading | 1-5 mol% | Glovebox |

| Solvent System | Toluene/THF | Rotary Evaporator |

Q. How can researchers design a PICO framework for studying (S)-p-Phos in asymmetric catalysis?

- Methodological Answer :

- Population (P) : Catalytic systems (e.g., transition-metal complexes).

- Intervention (I) : Use of (S)-p-Phos as a chiral ligand.

- Comparison (C) : Alternative ligands (e.g., BINAP, Josiphos).

- Outcome (O) : Enantioselectivity (% ee), reaction yield, turnover number .

- Application Example :

"In Pd-catalyzed allylic alkylation, does (S)-p-Phos (I) produce higher enantioselectivity (O) compared to BINAP (C) for α,β-unsaturated substrates (P)?"

Advanced Research Questions

Q. How can contradictory data on (S)-p-Phos enantioselectivity in cross-coupling reactions be resolved?

- Methodological Answer :

- Systematic Variation : Test variables (solvent polarity, metal precursor, substrate scope) to identify outliers .

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding factors (e.g., moisture sensitivity) .

- Peer Validation : Reproduce results in independent labs using standardized protocols (e.g., inert atmosphere, degassed solvents) .

- Case Study : Discrepancies in Suzuki-Miyaura reactions may arise from trace oxygen altering Pd oxidation states. Use of chelating agents (e.g., DMF) can stabilize active catalysts .

Q. What strategies optimize the scalability of (S)-p-Phos-mediated enantioselective syntheses?

- Methodological Answer :

- Kinetic Profiling : Identify rate-determining steps (e.g., ligand-metal coordination) via in situ IR or UV-Vis spectroscopy .

- Flow Chemistry : Mitigate batch inconsistencies by maintaining steady-state reaction conditions .

- DoE (Design of Experiments) : Use factorial designs to balance catalyst loading, temperature, and substrate stoichiometry .

- Data Table :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 40 |

| Pressure (bar) | 1 | 10 | 5 |

Q. How can researchers leverage Google Scholar to identify understudied applications of (S)-p-Phos?

- Methodological Answer :

- Boolean Search :

intitle:"p-Phos" AND ("asymmetric synthesis" OR "chiral ligand") NOT industrial. - Citation Tracking : Use "Cited by" feature to trace recent advances in C-H activation or photoredox catalysis .

- Journal Filters : Limit results to high-impact journals (e.g., JACS, ACS Catalysis) using

source:operator .

Data Integrity & Ethical Considerations

Q. What ethical guidelines apply to reporting (S)-p-Phos catalytic performance?

- Methodological Answer :

- Transparency : Disclose all reaction conditions (e.g., glovebox purity, solvent batch) to ensure reproducibility .

- Plagiarism Checks : Use software (e.g., Turnitin) to avoid misrepresenting prior ligand designs .

- Data Archiving : Share raw NMR/XRD files in repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.